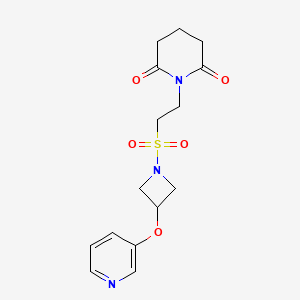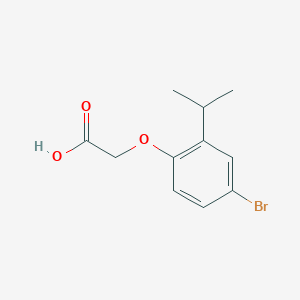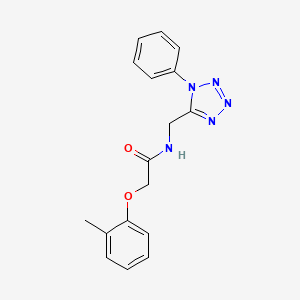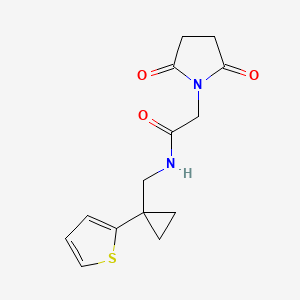
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound “N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide” is a synthetic molecule that has been studied for its potential in various fields of chemistry and biochemistry. It belongs to a class of compounds known for their complex structures and diverse chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that often include the formation of pyrrole derivatives and oxalamide functionalities. For example, a synthesis route for pyrrole derivatives, which could be analogous to the target compound, involves cyclization reactions and the use of specific catalysts to achieve the desired chemical structure (Mai et al., 2004).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives and related compounds is characterized by hydrogen-bonded supramolecular networks, as seen in studies on N,N'-bis(4-pyridylmethyl)oxalamide and its interactions. These structures are crucial for understanding the compound's reactivity and interaction with biological molecules (Lee, 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrrole and oxalamide derivatives are diverse, including transformations that lead to novel structural motifs. These reactions are essential for modifying the compound's chemical properties for specific applications. An example includes the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure and intermolecular interactions. Investigations into related compounds, like pyridinium salts, provide insights into how structural modifications influence physical properties (Tamuly et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are fundamental aspects that define the compound's utility in research and potential applications. Studies on similar molecules, such as the acid-catalyzed rearrangement of oxiranes to oxalamides, highlight the intricate chemistry that could be applied to or influence the behavior of the target compound (Mamedov et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been highlighted as a potent ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes with diverse substitutions. This process, requiring only 3 mol% of CuCl and DMPPO, operates efficiently at elevated temperatures for bromides and iodides, underscoring the compound's utility in organic synthesis to achieve structural diversity (Chen et al., 2023).
Catalytic Systems
The compound, coupled with Cu(acac)2, has proven to be a powerful catalyst for the hydroxylation of (hetero)aryl halides, producing phenols and hydroxylated heteroarenes with high efficiency. This catalytic system demonstrates remarkable versatility across various (hetero)aryl chlorides, bromides, and iodides, highlighting its potential in facilitating transformations pertinent to the development of novel pharmaceuticals and materials (Xia et al., 2016).
Metal Complex Synthesis
In organometallic chemistry, N,O-bidentate pyridyl functionalized alkoxy ligands have been utilized to synthesize magnesium and zinc complexes, which exhibit pronounced catalytic activity in the ring-opening polymerization of ε-caprolactone and l-lactide. Such complexes demonstrate the utility of the compound in facilitating polymerization reactions, potentially leading to novel polymeric materials with diverse applications (Wang et al., 2012).
Molecular Structure Analysis
Studies on N-aryl-substituted 3-hydroxypyridin-4-ones have provided insights into their crystal structures, revealing hydrogen-bonded dimeric pairs. This structural information is crucial for understanding the molecular interactions and designing compounds with optimized pharmacological activities (Burgess et al., 1998).
Novel Synthetic Pathways
Research has developed novel synthetic approaches for the preparation of di- and mono-oxalamides, showcasing the versatility of related compounds in synthesizing oxalamides, which are valuable intermediates in pharmaceutical and materials chemistry (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-7-14(11-13(12)2)20-18(24)17(23)19-9-8-16(22)15-5-4-10-21(15)3/h4-7,10-11,16,22H,8-9H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIOIANXTFRDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)



![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

amine hydrobromide](/img/no-structure.png)

![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
